molecular formula C17H16BrN3O3 B14798870 N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide

N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide

Cat. No.: B14798870
M. Wt: 390.2 g/mol
InChI Key: SZVUSVPXMWPXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound with the molecular formula C17H16BrN3O3 It is characterized by the presence of a bromobenzoyl group, a hydrazino group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide typically involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-(2-bromobenzoyl)hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide
  • N-(4-{[2-(2-fluorobenzoyl)hydrazino]carbonyl}phenyl)propanamide
  • N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)propanamide

Uniqueness

N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-[4-[[(2-bromobenzoyl)amino]carbamoyl]phenyl]propanamide

InChI

InChI=1S/C17H16BrN3O3/c1-2-15(22)19-12-9-7-11(8-10-12)16(23)20-21-17(24)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H,20,23)(H,21,24)

InChI Key

SZVUSVPXMWPXJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.